molecular formula C18H16ClN3O2 B12136426 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

Cat. No.: B12136426
M. Wt: 341.8 g/mol
InChI Key: GUPATAQTYHBHJO-UHFFFAOYSA-N
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Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a cyclopropanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the quinazoline-chlorophenyl intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, DMF, DMSO.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
  • N-[7-(3-aminophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
  • N-[7-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide

Uniqueness

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H16ClN3O2/c19-13-3-1-2-11(6-13)12-7-15-14(16(23)8-12)9-20-18(21-15)22-17(24)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2,(H,20,21,22,24)

InChI Key

GUPATAQTYHBHJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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